

Technical Guide: Spectroscopic Profile of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

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Compound of Interest

Compound Name:	Methyl 4-bromo-3-methoxythiophene-2-carboxylate
Cat. No.:	B026347

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed technical overview of the expected spectroscopic data for **Methyl 4-bromo-3-methoxythiophene-2-carboxylate** (CAS No: 110545-67-0), a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra, this guide presents a predicted spectroscopic profile based on established principles and data from analogous thiophene derivatives. It also outlines standardized protocols for acquiring such data.

Chemical Structure and Properties

Methyl 4-bromo-3-methoxythiophene-2-carboxylate is a substituted thiophene with the following key characteristics:

- Molecular Formula: C₇H₇BrO₃S
- Molecular Weight: 251.10 g/mol [\[1\]](#)
- CAS Number: 110545-67-0[\[1\]](#)

The structure combines a thiophene ring, a bromine substituent, a methoxy group, and a methyl ester, making it a versatile building block in medicinal and materials chemistry.

Caption: Chemical structure of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **Methyl 4-bromo-3-methoxythiophene-2-carboxylate**.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.25	Singlet (s)	1H	Thiophene ring H ($\text{C}_5\text{-H}$)
~ 3.90	Singlet (s)	3H	Methoxy protons (- OCH_3)
~ 3.85	Singlet (s)	3H	Ester methyl protons (- COOCH_3)

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 162.5	Ester carbonyl carbon (C=O)
~ 155.0	Thiophene ring carbon ($\text{C}_3\text{-OCH}_3$)
~ 130.0	Thiophene ring carbon ($\text{C}_5\text{-H}$)
~ 115.0	Thiophene ring carbon ($\text{C}_2\text{-COOCH}_3$)
~ 105.0	Thiophene ring carbon ($\text{C}_4\text{-Br}$)
~ 60.0	Methoxy carbon (- OCH_3)
~ 52.0	Ester methyl carbon (- COOCH_3)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100	Weak	Aromatic C-H stretch (Thiophene)
2950 - 2850	Medium	Aliphatic C-H stretch (-CH ₃)
~ 1725	Strong	C=O stretch (Ester carbonyl)
~ 1550	Medium	C=C stretch (Thiophene ring)
1250 - 1200	Strong	C-O stretch (Ester and Ether)
~ 650	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity	Assignment
250 / 252	High	Molecular Ion [M] ⁺ (Characteristic 1:1 ratio for Bromine isotopes ⁷⁹ Br/ ⁸¹ Br)
219 / 221	Medium	[M - OCH ₃] ⁺
191 / 193	Medium	[M - COOCH ₃] ⁺
171	High	[M - Br] ⁺

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 4-bromo-3-methoxythiophene-2-carboxylate** in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance 400).
[\[2\]](#)
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Collect 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Nicolet 380).
[\[3\]](#)
- Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply the sample and ensure good contact with the crystal.

- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add 16-32 scans to improve the signal quality.
- Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

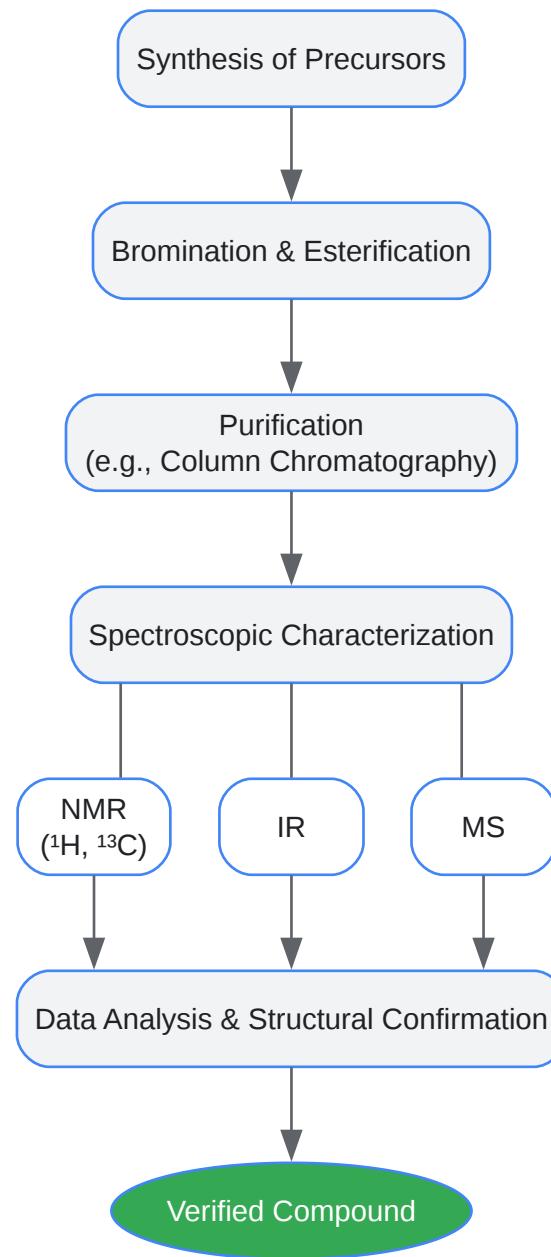
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Acquisition (ESI-MS Example):
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the spectrum in positive ion mode.
 - Scan a mass range that includes the expected molecular weight (e.g., m/z 50-400).
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak $[\text{M}]^+$ and other significant fragment ions. Pay close attention to the isotopic pattern for bromine.[\[4\]](#)

Workflow and Logical Diagrams

The following diagrams illustrate the logical flow of synthesizing and characterizing the target compound.



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Caption: General workflow for synthesis and characterization.

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